molecular formula C12H18O2 B12545371 3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione CAS No. 143659-21-6

3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione

Cat. No.: B12545371
CAS No.: 143659-21-6
M. Wt: 194.27 g/mol
InChI Key: NFEDMLHYERGCHC-UHFFFAOYSA-N
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Description

3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione is a bicyclic diketone compound with the molecular formula C12H18O2. It is characterized by its unique structure, which includes two ketone groups positioned at the 2 and 5 positions of the bicyclo[2.2.2]octane framework. This compound is of interest in various fields of chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,5,5-tetramethylcyclohexane-1,4-dione with a suitable reagent to induce cyclization and form the bicyclic structure. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diketone groups can form hydrogen bonds and other interactions with active sites, influencing the activity of biological molecules. The compound’s unique structure allows it to fit into specific binding pockets, modulating the function of target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione is unique due to its specific bicyclic framework and the positioning of the tetramethyl groups. These structural features confer distinct reactivity and stability, making it valuable for various applications in research and industry .

Properties

CAS No.

143659-21-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3,3,6,6-tetramethylbicyclo[2.2.2]octane-2,5-dione

InChI

InChI=1S/C12H18O2/c1-11(2)7-5-6-8(9(11)13)12(3,4)10(7)14/h7-8H,5-6H2,1-4H3

InChI Key

NFEDMLHYERGCHC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C1=O)C(C2=O)(C)C)C

Origin of Product

United States

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